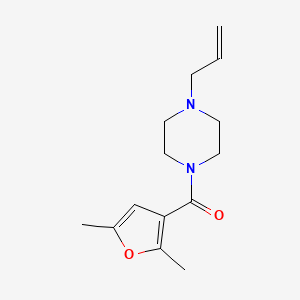![molecular formula C14H20N4O2 B5303878 1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine CAS No. 330633-83-5](/img/structure/B5303878.png)
1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, commonly known as 4-NPP, is a novel psychoactive substance that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and has been found to have a unique mechanism of action that sets it apart from other psychoactive substances.
Mécanisme D'action
The mechanism of action of 4-NPP is unique compared to other psychoactive substances. It acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This dual action results in a complex interplay between the serotonergic and dopaminergic systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-NPP has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been found to increase extracellular levels of serotonin and dopamine in the prefrontal cortex, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-NPP in lab experiments is its unique mechanism of action, which allows for the study of the complex interplay between the serotonergic and dopaminergic systems. However, one limitation is the lack of research on its long-term effects and potential toxicity.
Orientations Futures
There are several potential future directions for research on 4-NPP. One area of interest is its potential use in the treatment of substance abuse disorders. Another area of interest is its potential as a novel antidepressant or antipsychotic medication. Further research is needed to fully understand the therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of 4-NPP involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine followed by the addition of piperazine. The resulting compound is then purified through recrystallization. This method is relatively simple and yields high purity 4-NPP.
Applications De Recherche Scientifique
4-NPP has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. In addition, it has been shown to have potential in the treatment of substance abuse disorders, as it can reduce drug-seeking behavior in animals.
Propriétés
IUPAC Name |
1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-18(20)13-4-3-12(16-9-5-15-6-10-16)11-14(13)17-7-1-2-8-17/h3-4,11,15H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYTZCTAHRQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347419 |
Source


|
| Record name | 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
CAS RN |
330633-83-5 |
Source


|
| Record name | 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)

![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)

![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)

![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)